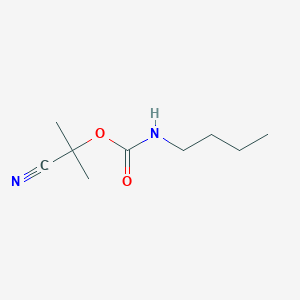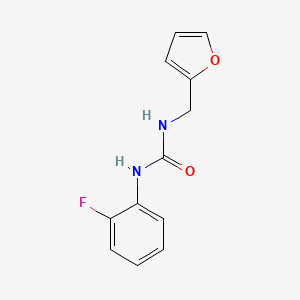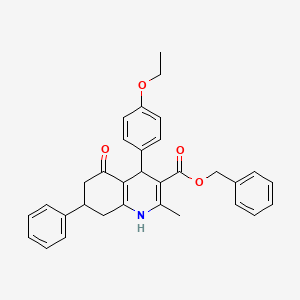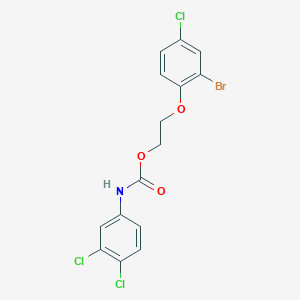
1-cyano-1-methylethyl butylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyano-1-methylethyl butylcarbamate, also known as CMBC, is a chemical compound that is widely used in various scientific research applications. It is a colorless and odorless solid that is soluble in water and many organic solvents. This compound has gained significant attention in recent years due to its unique properties and potential applications in several fields.
Mécanisme D'action
The mechanism of action of 1-cyano-1-methylethyl butylcarbamate involves the inhibition of microbial growth by disrupting the cell membrane and interfering with the metabolic processes of the microorganisms. This compound has shown to be effective against a wide range of bacteria, fungi, and yeasts.
Biochemical and Physiological Effects:
1-cyano-1-methylethyl butylcarbamate has been found to have low toxicity and is considered safe for use in various applications. It has been shown to have minimal effects on human health and the environment. However, prolonged exposure to high concentrations of 1-cyano-1-methylethyl butylcarbamate may cause skin irritation and respiratory problems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-cyano-1-methylethyl butylcarbamate in lab experiments include its effectiveness against a wide range of microorganisms, its low toxicity, and its stability under different conditions. However, the limitations of using 1-cyano-1-methylethyl butylcarbamate in lab experiments include its limited solubility in some solvents and its potential interference with the results of certain assays.
Orientations Futures
There are several potential future directions for research on 1-cyano-1-methylethyl butylcarbamate. One area of interest is the development of new methods for the synthesis of 1-cyano-1-methylethyl butylcarbamate with higher purity and yield. Another area of interest is the investigation of the potential applications of 1-cyano-1-methylethyl butylcarbamate in the medical field, such as in the development of new antimicrobial drugs. Additionally, further research is needed to determine the long-term effects of 1-cyano-1-methylethyl butylcarbamate on human health and the environment.
Conclusion:
In conclusion, 1-cyano-1-methylethyl butylcarbamate is a versatile compound that has shown great potential in various scientific research applications. Its unique properties and effectiveness against a wide range of microorganisms make it a valuable tool in several fields. However, further research is needed to fully understand its potential applications and long-term effects.
Méthodes De Synthèse
The synthesis of 1-cyano-1-methylethyl butylcarbamate involves the reaction of butyl isocyanate with 2-cyano-2-methylpropanol in the presence of a catalyst. The reaction is carried out at a specific temperature and pressure to obtain the desired product with high purity and yield. This method is widely used in the industry to produce large quantities of 1-cyano-1-methylethyl butylcarbamate for various research purposes.
Applications De Recherche Scientifique
1-cyano-1-methylethyl butylcarbamate has been extensively used in scientific research for its potential applications in several fields. It is commonly used as a preservative in personal care products, such as shampoos, lotions, and creams. It has also been used as a fungicide and bactericide in the agricultural industry to protect crops from various diseases and pests.
Propriétés
IUPAC Name |
2-cyanopropan-2-yl N-butylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-4-5-6-11-8(12)13-9(2,3)7-10/h4-6H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZUFOVSDGGEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)OC(C)(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-[3-(benzyloxy)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5176180.png)
![6b-acetyl-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,6b,7,8,9,10,10a,11,11a,11b,12-octadecahydro-1H-indeno[2,1-a]phenanthren-2-yl acetate](/img/structure/B5176187.png)
![2,6-dimethoxy-4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl acetate](/img/structure/B5176194.png)
![methyl (1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]non-3-yl)(oxo)acetate](/img/structure/B5176206.png)
![methyl 4-[3-(4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5176210.png)
![N-[phenyl(4-pyridinyl)methyl]aniline](/img/structure/B5176218.png)
![ethyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5176234.png)
![11-(4-fluorophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5176240.png)




![1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B5176274.png)
![2-chloro-N-[2-(2-pyrazinylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5176278.png)